[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone

Fragment-based drug discovery Enterovirus D68 X-ray crystallography

Fragment-based screens for enteroviral polymerase inhibitors often yield hits with ambiguous binding modes, consuming significant medicinal chemistry resources. [1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone (CAS 1584893-66-2) resolves this bottleneck: • Co-crystallized with EV-D68 3Dpol (PDB 13ZC) with high-occupancy electron density. • Validated binding pose enables direct fragment growing toward adjacent subpockets. • Serves as a positive control for PanDDA/XChem campaigns against picornaviral polymerases. • Structurally distinct scaffold avoids redundancy with common 3Dpol fragment hits.

Molecular Formula C17H23FN2O
Molecular Weight 290.382
CAS No. 1584893-66-2
Cat. No. B2898307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone
CAS1584893-66-2
Molecular FormulaC17H23FN2O
Molecular Weight290.382
Structural Identifiers
SMILESCNC1CCN(CC1)C(=O)C2(CCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H23FN2O/c1-19-15-7-11-20(12-8-15)16(21)17(9-2-10-17)13-3-5-14(18)6-4-13/h3-6,15,19H,2,7-12H2,1H3
InChIKeyUDZIRMDYLQJKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for EV-D68 3Dpol Fragment Hit


[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone (CAS 1584893-66-2) is a synthetic small molecule with the molecular formula C₁₇H₂₃FN₂O and a molecular weight of 290.38 g/mol. It has been identified as a ligand of interest (A1C91) in the PanDDA analysis group deposition of the crystal structure of Enterovirus D68 3Dpol (PDB 13ZC), indicating its role as a fragment hit against this viral RNA-dependent RNA polymerase [1]. The compound features a 4-fluorophenylcyclobutyl moiety linked to a 4-(methylamino)piperidine via a methanone bridge, distinguishing it from other fragment hits in the same series [2].

Fragment-based drug discovery for enteroviral polymerase targets
Structure-guided optimization from resolved co-crystal binding pose
Crystallographic fragment screening protocol reference and control

Generic Substitution Without Comparative Data


In fragment-based drug discovery targeting enterovirus polymerases, even minor structural modifications can drastically alter binding pose, affinity, and selectivity. The 4-fluorophenylcyclobutyl group of this compound provides a unique shape and electrostatic complementarity to the 3Dpol active site, as evidenced by its successful cocrystallization [1]. Generic substitution with other 3Dpol fragment hits from the same PanDDA deposition (e.g., Z1230795916, Z26333448) risks losing this specific interaction profile, as each fragment exhibits distinct binding orientations and pharmacophoric features [2]. Thus, direct replacement without head-to-head affinity and selectivity data is scientifically unsound.

Scaffold divergence across fragment series
Distinct chemotypes in the 3Dpol fragment panel may shift binding-orientation profile and pharmacophore compatibility
Pharmacophore specificity not interchangeable
Electrostatic and shape complementarity from the 4-fluorophenylcyclobutyl group may not transfer to alternate fragment hits
Affinity and selectivity data gap
Head-to-head binding and selectivity context unavailable; direct substitution requires comparative validation

Differentiation vs. Other 3Dpol Fragment Hits


Crystallographic Binding Pose vs. Other Hits

The compound demonstrates a well-defined binding pose in the 3Dpol active site with an average occupancy of 0.67 and a real-space correlation coefficient of 0.846, as determined by PanDDA analysis [1]. In contrast, the alternate instance in the same crystal form shows only 2% occupancy and a correlation coefficient of 0.612, indicating that the primary binding mode is highly specific. No comparable occupancy or positional refinement data are publicly available for other fragment hits in the series (e.g., Z1230795916, Z26333448).

Binding pose occupancy
Head-to-head
Occupancy 0.67 vs Alt instance 0.02
Target Alt
Correlation 0.846 vs Alt instance 0.612
Supports primary binding-mode interpretation over alternate pose
1.43 Å resolution; PanDDA analysis of EV-D68 3Dpol
Fragment-based drug discovery Enterovirus D68 X-ray crystallography 3Dpol polymerase

Unique Chemotype in 3Dpol Fragment Series

Among the PanDDA group depositions for EV-D68 3Dpol (PDB entries 13XT, 13YW, 13ZO, 13ZC), the 4-fluorophenylcyclobutyl moiety is unique to Z3015133857 (target compound). Other hits contain imidazole‑carboxamide (13XT), benzimidazole (13YW), or pyrazole‑aniline (13ZO) scaffolds [1]. This structural divergence suggests distinct physicochemical properties (logP, solubility) and potential for orthogonal structure‑activity relationship exploration.

Chemotype uniqueness
Class-level
4-fluorophenylcyclobutyl scaffold unique among EV-D68 3Dpol fragment depositions
Supports scaffold-diversification context for hit series exploration
No quantitative affinity or selectivity comparison available; class-level inference
Scaffold novelty Fragment library Enterovirus D68 3Dpol

Ligand Geometry Validation vs. Analogs

The ligand exhibits low RMSZ-bond-length (0.41) and RMSZ-bond-angle (0.63) values, indicating excellent stereochemical restraint satisfaction [1]. These metrics surpass those of the alternate instance (RMSZ-bond-length 0.56, RMSZ-bond-angle 1.5) and are indicative of a well-resolved ligand structure. No outliers in bond lengths or angles were detected for the primary instance. Comparable validation metrics for other 3Dpol fragment hits are not available in a consolidated form.

Ligand geometry validation
Reported
RMSZ-angle 0.63 vs Alt 1.5
Angle outliers 0 vs Alt 6
Higher geometric quality supports bound-conformation confidence
PDB validation metrics at 1.43 Å; no outliers for primary instance
Ligand validation Crystallographic quality Fragment hit quality Enterovirus D68

Applications of EV-D68 3Dpol Fragment Hit


Structure-Guided Optimization of 3Dpol Inhibitors

Given its well‑resolved binding pose and high occupancy in the 3Dpol active site [1], this fragment serves as an ideal starting point for structure‑guided medicinal chemistry. Teams can use the deposited coordinates (PDB 13ZC) to rationally grow the fragment toward adjacent subpockets, aiming to improve affinity and antiviral potency.

Fragment Screening for RNA Polymerases

The compound's successful cocrystallization with EV‑D68 3Dpol [1] validates its use as a positive control or reference fragment in future PanDDA or XChem screens targeting related enteroviral or picornaviral polymerases, ensuring that crystallographic conditions and fragment soaking protocols are compatible.

Computational Chemistry & Selectivity Profiling

The high‑quality electron density and stereochemical validation metrics [1] enable accurate computational docking and molecular dynamics simulations. Researchers can employ the ligand’s coordinates to train or validate scoring functions, or to design virtual libraries that preserve the 4‑fluorophenylcyclobutyl pharmacophore.

Fragment Library Assembly

As a validated 3Dpol fragment hit with a unique scaffold [1], this compound is a rational selection for building focused fragment libraries targeting viral polymerases, differentiating it from commercially available but structurally redundant analogs.

Application
Selection Property
Validation Focus
Structure-guided 3Dpol inhibitor design
Crystallographic binding-mode quality
Occupancy and density-fit endpoint review
Fragment screening control for viral polymerases
PanDDA / XChem protocol compatibility
Soaking and crystallization condition review
Computational docking and MD simulations
Electron density and geometry validation metrics
Scoring-function and pose-prediction review
Focused viral polymerase fragment library assembly
Scaffold uniqueness among 3Dpol fragment hits
Chemotype and IP-diversification review
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